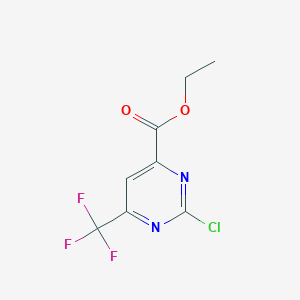

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Description

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate (CAS: 1027059-34-2) is a halogenated pyrimidine derivative with the molecular formula C₈H₆ClF₃N₂O₂ and a molecular weight of 254.59 g/mol. It features a chlorine substituent at position 2, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester moiety at position 4 of the pyrimidine ring .

Properties

IUPAC Name |

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-5(8(10,11)12)14-7(9)13-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZHVJNOQQFUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to be integrated into compounds targeting neurological disorders and various cancers, including breast, lung, and colorectal cancers .

Case Study:

A notable study investigated the compound's efficacy in treating cancer. It was found that derivatives of this compound showed significant anti-cancer activity, leading to ongoing clinical trials aimed at evaluating its therapeutic potential .

Agricultural Chemicals

Herbicides and Pesticides:

In the agrochemical sector, this compound is employed in formulating herbicides and fungicides. Its effectiveness in controlling weeds and pests enhances crop protection and yield .

Table 1: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Effective against specific weed species |

| Fungicides | Controls fungal infections in crops |

| Yield Enhancement | Increases overall agricultural productivity |

Material Science

Development of Advanced Materials:

The compound is explored for its potential in developing advanced materials such as polymers and coatings. The trifluoromethyl group contributes to unique chemical properties that enhance durability and performance .

Research Findings:

Recent studies have highlighted the use of this compound in creating materials with improved thermal stability and resistance to chemical degradation, making it suitable for various industrial applications .

Analytical Chemistry

Use as a Standard:

In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds within complex mixtures. Its well-defined structure aids in the calibration of analytical methods .

Example of Application:

In a study focusing on the detection of pyrimidine derivatives in biological samples, this compound was used to establish baseline measurements, improving the accuracy of the results obtained from complex matrices .

Fluorinated Compounds Research

Understanding Fluorinated Compounds:

The unique trifluoromethyl group present in this compound makes it valuable for research aimed at understanding the behavior of fluorinated compounds. These studies are crucial for various industrial applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The compound’s reactivity and applications are influenced by the positions of its substituents. Below is a comparative analysis with analogous pyrimidine and pyridine derivatives:

Table 1: Structural and Functional Comparison

Research Findings and Data Gaps

Key Studies

- Synthetic Protocols : and highlight sodium hydride-mediated reactions in THF for analogous pyrimidine derivatives, suggesting similar conditions could apply to the target compound .

- Patent Applications : European Patent EP4374877A2 () demonstrates the use of chloro-trifluoromethyl pyrimidines in cyanide displacement reactions to generate carbonitrile intermediates for anticancer agents .

Unresolved Questions

- Thermal Stability: No melting/boiling point data exists for the target compound, unlike ethyl-2-methyl-6-(dioxaborolan-2-yl)pyrimidine-4-carboxylate (mp 177–178°C, ) .

- Toxicity Profile: Comparative ADMET data for chlorine vs. amino/methyl analogs is lacking but critical for pharmaceutical development.

Biological Activity

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a chloro group and a trifluoromethyl group at specific positions on the pyrimidine ring. Its chemical structure allows for various interactions with biological targets, making it a valuable compound in drug discovery.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in mediating inflammation and pain responses.

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. It inhibits the production of pro-inflammatory cytokines like TNF-α in activated microglia, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : this compound has demonstrated antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is likely due to its ability to disrupt bacterial cell wall synthesis .

Table 1: Summary of Biological Activities

Neuroprotective Effects

A study demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in human neuronal cells subjected to oxidative stress. The compound also decreased the expression of cleaved caspase-3, a marker of apoptosis, indicating its protective role against neuronal cell death .

Antimicrobial Activity

In vitro assays revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis .

Research Applications

This compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing drugs targeting inflammatory diseases and cancer. Its versatility allows it to be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex bioactive compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Synthetic Routes :

- The compound can be synthesized via Biginelli-like multicomponent reactions using ethyl acetoacetate, thioureas, and aldehydes under acidic conditions .

- Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 80–100°C) introduces the 2-chloro substituent .

- Cross-coupling reactions , such as Suzuki-Miyaura coupling, utilize boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and palladium catalysts to functionalize the pyrimidine core .

- Optimization :

- Adjust solvent systems (e.g., dioxane/water mixtures for solubility) and catalyst loadings (e.g., Pd(PPh₃)₄) to improve yields .

- Purification via column chromatography with petroleum ether:ethyl acetate gradients (e.g., 7:3) enhances purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- LC-MS : Monitor reaction progress using m/z values (e.g., [M+H]⁺ = 366) and retention times (e.g., 1.26 minutes under TFA conditions) .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve substituent patterns (e.g., trifluoromethyl singlet at δ ~3.9 ppm) .

- GC-MS : Useful for detecting trace impurities or byproducts in ethyl acetate extracts .

- Reference Data : Cross-validate spectral profiles with NIST Chemistry WebBook entries for trifluoromethyl pyrimidines .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal contact .

- Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or neutralization .

- Emergency Protocols : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280 (wash hands and wear protective gloves) guidelines .

Advanced Research Questions

Q. How do structural modifications at the 2-chloro and 6-trifluoromethyl positions influence the compound’s reactivity and application in medicinal chemistry?

- Substituent Effects :

- Replacing the 2-chloro group with bromo or iodo (via nucleophilic substitution) enhances electrophilicity for cross-coupling reactions .

- The trifluoromethyl group increases metabolic stability and lipophilicity, making derivatives suitable for pharmacokinetic studies .

- Applications :

- Serve as intermediates for kinase inhibitors or antimicrobial agents by functionalizing the 4-carboxylate position with bioactive moieties (e.g., benzamides) .

Q. What strategies can resolve contradictions in crystallographic data during structural determination?

- Software Tools : Use SHELXL for high-resolution refinement and SHELXE for phase correction in twinned crystals .

- Validation : Cross-check bond angles (e.g., C8–C7–C20 = 125.6°) and torsion parameters against Acta Crystallographica datasets for analogous pyrimidines .

- Data Reconciliation : Employ multi-solvent recrystallization (e.g., ethanol/water) to obtain high-quality single crystals for unambiguous structure assignment .

Q. How can cross-coupling reactions expand the utility of this compound in synthesizing complex heterocycles?

- Methodology :

- Suzuki Coupling : React with aryl boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) under Pd catalysis to introduce biaryl motifs .

- Buchwald-Hartwig Amination : Install amino groups at the 4-position using palladium/Xantphos systems for drug-like scaffolds .

- Mechanistic Insights :

- The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for nucleophilic aromatic substitution , facilitating regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.